

Esuprone: Identification and Properties

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | Esuprone | |
| Cat. No.: | B1671323 | Get Quote |

Esuprone is a chemical compound identified by the CAS Number 91406-11-0.[1] It is also known by other names such as Ethanesulfonic acid, 3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester, and the code name Lu 43839. **Esuprone** is recognized for its activity as a brain-penetrant, orally active, and selective inhibitor of monoamine oxidase A (MAO-A), with an IC50 of 7.3 nM.[1]

Synthesis of Esuprone

The synthesis of **Esuprone** is a multi-step process that begins with the formation of a coumarin core, followed by an esterification reaction. The overall synthesis can be conceptually divided into two key stages:

- Stage 1: Synthesis of 7-Hydroxy-3,4-dimethylcoumarin (Pechmann Condensation)
- Stage 2: Esterification to yield Esuprone

A detailed experimental protocol for each stage is provided below.

Stage 1: Synthesis of 7-Hydroxy-4-methylcoumarin

The foundational coumarin structure of **Esuprone** is synthesized via the Pechmann condensation. This reaction involves the condensation of a phenol with a β -ketoester under acidic conditions.[2][3][4]

Experimental Protocol:

Foundational & Exploratory





- Reaction Setup: A beaker containing 100 ml of concentrated sulfuric acid is placed in an ice bath to maintain a low temperature.[3]
- Addition of Reactants: To the chilled sulfuric acid, 0.1 mol of resorcinol and ethyl
 acetoacetate are added with continuous stirring. The temperature should be maintained
 throughout the addition.[3]
- Reaction: The reaction mixture is stirred for two hours at a low temperature and then allowed to stand at room temperature for 18 hours.[3]
- Precipitation: The reaction mixture is then poured into a mixture of 200g of crushed ice and 300 ml of distilled water with vigorous stirring. This results in the formation of a white precipitate of 7-hydroxy-4-methylcoumarin.[3]
- Purification:
 - The crude product is collected by vacuum filtration and washed with 350 ml of cold water.
 - The precipitate is then dissolved in 150 ml of 5% w/v sodium hydroxide solution and filtered.[3]
 - The filtrate is acidified with 55 ml of concentrated sulfuric acid with vigorous stirring.[3]
 - The purified 7-hydroxy-4-methylcoumarin is collected by filtration, washed with cold water, dried, and recrystallized from ethanol.[3]

Quantitative Data for Stage 1:



| Parameter | Value | Reference |
|--------------------------|---|-----------|
| Molar Ratio of Reactants | 1:1 (Resorcinol:Ethyl Acetoacetate) | [3] |
| Catalyst | Concentrated Sulfuric Acid | [3] |
| Reaction Temperature | 0-10 °C initially, then room temperature | [3] |
| Reaction Time | 2 hours (stirring) + 18 hours (standing) | [3] |

Stage 2: Synthesis of Esuprone (Esterification)

The final step in the synthesis of **Esuprone** involves the esterification of the 7-hydroxy group of the coumarin intermediate with ethanesulfonyl chloride. A general procedure for the esterification of similar 7-hydroxycoumarin derivatives is outlined below, which can be adapted for the synthesis of **Esuprone**.

Experimental Protocol:

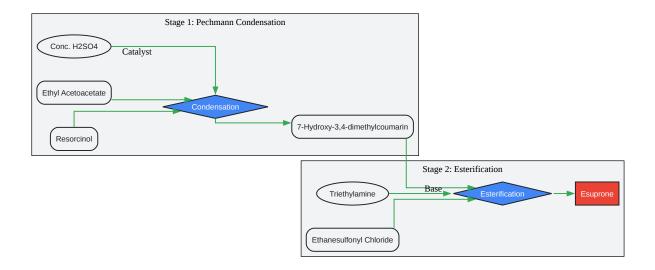
- Reaction Setup: In a round bottom flask, 7-hydroxy-3,4-dimethylcoumarin (0.005 mol) is dissolved in 20 ml of Dichloromethane and cooled to 0°C.[3]
- Addition of Base: Triethylamine (0.005 mol) is added slowly to the reaction mixture with constant stirring.[3]
- Addition of Sulfonyl Chloride: Ethanesulfonyl chloride is then added to the mixture with continuous stirring.[3]
- Reaction: The reaction mixture is stirred at 0°C for an additional 2 hours, and stirring is continued at room temperature overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]
- Workup and Purification:
 - The reaction mixture is washed with a saturated solution of sodium bicarbonate, brine solution, and water.[3]



- The organic phase is separated and dried over anhydrous Na2SO4.[3]
- The solvent is removed under vacuum, and the resulting crude **Esuprone** is recrystallized from ethanol to yield the pure product.[3]

Visualization of the Synthesis Workflow

The following diagram illustrates the two-stage synthesis process of **Esuprone**.



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Caption: Synthesis workflow of **Esuprone**.



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